2-methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate
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Overview
Description
2-Methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate is a chemical compound with a unique structure that includes an ester functional group, an amine group, and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate can be achieved through several methods. One common approach involves the alkylation of adenosine and 2-aminoadenosine in dimethylsulfoxide using 1-methanesulfonyloxy-2-methoxyethane as an alkylating agent, with bases such as t-BuOK, KOH, and NaH under mild heating
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylsulfoxide or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
2-Methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate involves its interaction with molecular targets and pathways. In the context of antisense oligonucleotide technology, the compound can bind to specific RNA sequences, inhibiting their expression and thereby regulating gene activity . This interaction is facilitated by the methoxyethyl group, which enhances the stability and binding affinity of the molecule.
Comparison with Similar Compounds
Similar Compounds
Bis(2-methoxyethyl)aminosulfur trifluoride: Used as a deoxofluorinating agent.
2-Methoxyphenyl isocyanate: Employed as a chemoselective reagent for amine protection.
Uniqueness
2-Methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its utility in antisense oligonucleotide technology set it apart from other similar compounds.
Properties
Molecular Formula |
C11H23NO3 |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate |
InChI |
InChI=1S/C11H23NO3/c1-9(2)6-10(8-12)7-11(13)15-5-4-14-3/h9-10H,4-8,12H2,1-3H3/t10-/m0/s1 |
InChI Key |
GIOZBZPPGILMJQ-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)OCCOC)CN |
Canonical SMILES |
CC(C)CC(CC(=O)OCCOC)CN |
Origin of Product |
United States |
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